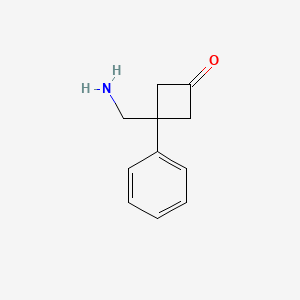

3-(Aminomethyl)-3-phenylcyclobutan-1-one

Description

Overview of Cyclobutanone (B123998) Scaffolds in Organic Synthesis

Cyclobutanone and its derivatives are versatile building blocks in organic synthesis. Their utility stems from the inherent ring strain of the four-membered ring, which can be strategically harnessed to drive various chemical transformations. nih.gov This strain facilitates ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of more complex molecular skeletons. researchgate.netbohrium.com For instance, cyclobutanones can be converted to cyclopentanones, lactones, and other valuable carbocyclic and heterocyclic systems. nih.gov The carbonyl group within the cyclobutanone scaffold also serves as a key functional handle for a wide range of reactions, including nucleophilic additions, reductions, and alpha-functionalization. nih.gov

Significance of Four-Membered Ring Systems in Chemical Research

Four-membered ring systems, such as cyclobutanes and cyclobutanones, are of significant interest in chemical research due to their unique structural and electronic properties. nih.gov The deviation from ideal tetrahedral bond angles results in significant angle and torsional strain, making these rings more reactive than their five- and six-membered counterparts. nih.gov This reactivity has been exploited in the synthesis of natural products and other biologically active molecules. The rigid conformation of the cyclobutane (B1203170) ring can also be used to control the spatial arrangement of substituents, which is a valuable tool in medicinal chemistry and materials science.

Contextualization of 3-(Aminomethyl)-3-phenylcyclobutan-1-one within Substituted Cyclobutanone Derivatives

This compound belongs to the class of 3-substituted cyclobutanones. The substituents at the 3-position, a phenyl group and an aminomethyl group, are expected to significantly influence the molecule's chemical behavior. The phenyl group, an aromatic substituent, can participate in various electronic and steric interactions, potentially influencing the reactivity of the cyclobutanone ring and the adjacent aminomethyl group. The aminomethyl group introduces a basic nitrogen atom and a primary amine functionality, which can act as a nucleophile or a site for further functionalization.

Historical Development of Synthetic Strategies for Cyclobutanone Synthesis

The synthesis of cyclobutanone and its derivatives has been a long-standing challenge in organic chemistry. Early methods were often low-yielding and lacked general applicability. organic-chemistry.org Over the years, a variety of more efficient and versatile synthetic strategies have been developed.

One of the most common and powerful methods for constructing the cyclobutanone ring is the [2+2] cycloaddition reaction. nih.gov This typically involves the reaction of a ketene (B1206846) or a ketene equivalent with an alkene. nih.gov Variations of this method, including photochemical [2+2] cycloadditions, have expanded the scope and utility of this approach. researchgate.net

Another important strategy is the ring expansion of cyclopropanol (B106826) derivatives . organic-chemistry.org These reactions often proceed through a pinacol-type rearrangement and can provide access to highly substituted cyclobutanones. organic-chemistry.org Other notable methods include the ring contraction of five-membered rings and various cyclization strategies. The development of these synthetic routes has been crucial for making cyclobutanone scaffolds more accessible for their use in a wide range of chemical research.

Strategies for Cyclobutane Ring Formation

The construction of the cyclobutane ring is a key challenge in the synthesis of this target molecule. Several established and emerging methodologies can be considered for the formation of the 3-phenylcyclobutan-1-one scaffold.

Cyclodialkylation Approaches for Cyclobutanone Ring Construction

Intramolecular cyclodialkylation of 1,3-dihalides or their equivalents bearing a phenyl group and a latent ketone functionality can, in principle, lead to the formation of the 3-phenylcyclobutanone (B1345705) ring. This approach involves the formation of two new carbon-carbon bonds through the reaction of a suitable precursor with a base. The success of this method is often dependent on the efficiency of the cyclization, which can be influenced by factors such as ring strain and substrate conformation. While a versatile method for forming cyclic structures, specific examples of its application for the direct synthesis of 3-phenylcyclobutan-1-one are not extensively documented in readily available literature.

Ring Expansion Reactions from Cyclopropanone Derivatives

Ring expansion reactions of cyclopropane (B1198618) derivatives offer a powerful method for the synthesis of cyclobutanones. This strategy leverages the release of ring strain in the three-membered ring to drive the formation of the larger four-membered ring. For the synthesis of 3-phenylcyclobutan-1-one, a suitably substituted cyclopropanone or a cyclopropanol precursor would be required. For instance, a phenyl-substituted cyclopropanol can undergo rearrangement under acidic or thermal conditions to yield the corresponding cyclobutanone. A novel Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes has been reported, which proceeds through a tandem Prins addition/ring expansion/1,2-silyl shift to provide access to bicyclic systems containing cyclobutane rings. nih.gov This type of regioselective ring expansion, driven by the stability of the resulting carbocation intermediate, demonstrates the potential of such pathways for constructing substituted cyclobutanones. nih.gov

Base-Induced Rearrangements for Cyclobutanone Formation

Base-induced rearrangements of specifically functionalized precursors can also lead to the formation of the cyclobutanone ring. One such approach involves the Favorskii rearrangement of α-halocyclopropyl ketones, although this typically leads to cyclopentanones. A more relevant strategy could involve the rearrangement of bicyclic systems. For example, the base-mediated single C-C bond cleavage of reactive bicyclo[1.1.1]pent-1-yl alcohols has been shown to provide cyclobutanone derivatives. While not a direct route to 3-phenylcyclobutan-1-one, this demonstrates the principle of using base-induced rearrangements to construct the cyclobutane core.

Solvolytic Cyclization Pathways from Homopropargyl Derivatives

Solvolytic cyclization of homopropargyl derivatives, such as homopropargyl halides or sulfonates, can be a viable route to cyclobutanones. This process typically involves the participation of the alkyne π-bond in the displacement of a leaving group, leading to the formation of a cyclobutyl cation, which is then trapped by a nucleophile to form the cyclobutanone. The presence of a phenyl group on the substrate could influence the regioselectivity and efficiency of the cyclization. While a known method for forming four-membered rings, specific applications for the synthesis of 3-phenylcyclobutan-1-one require further investigation.

[2+2] Cycloaddition Reactions in Cyclobutanone Synthesis

The [2+2] cycloaddition reaction is one of the most direct and widely used methods for the synthesis of cyclobutane rings. baranlab.orgnih.gov This reaction involves the combination of two two-carbon components, typically an alkene and a ketene or a ketene equivalent, to form the four-membered ring. For the synthesis of 3-phenylcyclobutan-1-one, the cycloaddition of styrene with ketene or a suitable ketene precursor would be a logical approach.

The reaction can be promoted thermally or photochemically. baranlab.org Photochemical [2+2] cycloadditions often proceed through a stepwise mechanism involving a diradical intermediate. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the alkene and the ketene components. Lewis acid catalysis can also be employed to promote [2+2] cycloadditions, particularly with allenoates and alkenes, leading to the formation of 1,3-substituted cyclobutanes. organic-chemistry.org The use of keteniminium salts in thermal [2+2] cycloadditions with alkenes has also been shown to be a robust method for constructing the cyclobutane core. nih.gov An efficient route to 3-(hydroxymethyl)cyclobutanone acetals via a [2+2] cycloaddition reaction has been reported, highlighting the utility of this method for preparing functionalized cyclobutanones. researchgate.net

| Cycloaddition Partners | Reaction Conditions | Product | Reference |

| Styrene and Ketene | Thermal or Photochemical | 3-Phenylcyclobutan-1-one | baranlab.org |

| Terminal Alkene and Allenoate | Lewis Acid (e.g., EtAlCl₂) | 1,3-Disubstituted Cyclobutane | organic-chemistry.org |

| Alkene and Keteniminium Salt | Thermal | Substituted Cyclobutanone | nih.gov |

Introduction and Functionalization of the Aminomethyl Moiety

Once the 3-phenylcyclobutan-1-one core is established, the next critical step is the introduction of the aminomethyl group at the C3 position. This requires the formation of a carbon-carbon bond at a tertiary carbon center, which can be challenging.

A plausible strategy involves the α-functionalization of the 3-phenylcyclobutanone enolate. Treatment of 3-phenylcyclobutanone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate could then, in principle, react with an electrophile that can serve as a precursor to the aminomethyl group.

Potential electrophiles for this reaction include:

A source of formaldehyde or a formaldehyde equivalent: This would lead to the corresponding hydroxymethyl derivative, which would then require conversion of the hydroxyl group to an amino group.

A reagent for cyanation: Introduction of a cyano group would provide a direct precursor to the aminomethyl group via reduction.

An electrophilic aminating agent: Direct amination of the enolate, while challenging, could provide a more direct route.

Alternatively, a functional group could be introduced at the benzylic position prior to the formation of the cyclobutane ring. For instance, a precursor bearing a nitrile or a protected amino group could be carried through the cyclobutane-forming sequence.

Another established method for the synthesis of primary amines is the Gabriel synthesis . This method involves the alkylation of potassium phthalimide with a suitable alkyl halide. In the context of this compound, this would necessitate the synthesis of a precursor such as 3-(halomethyl)-3-phenylcyclobutan-1-one. This precursor could potentially be synthesized by functionalizing the 3-position of 3-phenylcyclobutanone.

The reductive amination of a ketone is a common method for amine synthesis. However, this would not be directly applicable for the introduction of the aminomethyl group at the C3 position of the pre-formed cyclobutanone ring, as it would require a corresponding aldehyde at that position.

| Precursor Functional Group | Reagent/Method | Resulting Functional Group |

| Halide | Potassium Phthalimide (Gabriel Synthesis) | Phthalimidomethyl |

| Nitrile | Reduction (e.g., LiAlH₄, H₂/Catalyst) | Aminomethyl |

| Aldehyde | Reductive Amination | Aminomethyl |

| Hydroxymethyl | Mitsunobu reaction with phthalimide or azide followed by reduction | Aminomethyl |

An exploration of the synthetic pathways leading to this compound reveals a variety of sophisticated chemical strategies. This article delves into the specific methodologies employed for its construction, focusing on amine incorporation, molecular rearrangements, and the crucial aspects of stereochemical control.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-(aminomethyl)-3-phenylcyclobutan-1-one |

InChI |

InChI=1S/C11H13NO/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

InChI Key |

AVGNLEOGTVRXEK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC1(CN)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For 3-(Aminomethyl)-3-phenylcyclobutan-1-one, both one-dimensional (1D) and two-dimensional (2D) NMR methods are indispensable for unambiguous proton (¹H) and carbon-¹³ (¹³C) resonance assignments, which in turn illuminate the molecule's connectivity and stereochemistry.

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the phenyl group, the diastereotopic methylene protons of the cyclobutane (B1203170) ring, the aminomethyl protons, and the methine proton. The chemical shifts (δ) and coupling constants (J) of these signals are critical for initial structural deductions.

To overcome the complexities and signal overlap often present in 1D spectra, 2D NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, revealing proton-proton connectivities within the cyclobutane and aminomethyl fragments.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents on the cyclobutane ring.

A comprehensive analysis of these 2D NMR datasets allows for the complete and unambiguous assignment of all proton and carbon signals for this compound.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected chemical shifts and multiplicities based on the structure.)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~208 (C=O) |

| 2 | ~3.0-3.2 (m, 2H) | ~50 |

| 3 | - | ~45 |

| 4 | ~3.0-3.2 (m, 2H) | ~50 |

| 5 (CH₂) | ~3.5 (s, 2H) | ~55 |

| 6 (NH₂) | ~1.5 (br s, 2H) | - |

| Phenyl C1' | - | ~140 |

| Phenyl C2'/6' | ~7.2-7.4 (m, 2H) | ~128 |

| Phenyl C3'/5' | ~7.2-7.4 (m, 2H) | ~127 |

| Phenyl C4' | ~7.2-7.4 (m, 1H) | ~129 |

This table is for illustrative purposes and actual experimental values may vary.

For chiral molecules like this compound, which can exist as different stereoisomers (enantiomers and diastereomers), NMR spectroscopy is a powerful tool for determining the stereoisomeric ratio in a mixture. Chiral shift reagents or chiral solvating agents can be added to the NMR sample to induce chemical shift differences between the signals of the enantiomers, allowing for their integration and quantification. Furthermore, for diastereomeric mixtures, the distinct chemical shifts and coupling patterns for each diastereomer in the standard NMR spectra can be used to determine their relative proportions.

X-ray Crystallography for Three-Dimensional Structural Analysis

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive solid-state structure of a molecule. This technique is invaluable for unambiguously determining bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

To perform a single-crystal X-ray diffraction study, a suitable single crystal of this compound or a derivative (often as a salt, such as the hydrochloride) must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This analysis provides a precise three-dimensional model of the molecule.

The crystallographic data not only confirms the molecular connectivity but also provides detailed insights into the preferred conformation of the molecule in the solid state. For this compound, this includes the puckering of the cyclobutane ring and the rotational preferences (torsion angles) of the phenyl and aminomethyl substituents. This conformational information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Table 2: Hypothetical Crystallographic Data for this compound Hydrochloride (Note: As specific experimental data is not publicly available, this table represents typical parameters that would be reported.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

| Density (calculated) | Hypothetical Value g/cm³ |

| R-factor | Hypothetical Value |

This table is for illustrative purposes and actual experimental values may vary.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its chemical formula (C₁₁H₁₃NO). In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of key structural motifs, such as the phenyl group and the cyclobutane ring.

Ultrafast Electron Diffraction (UED) for Dynamic Structural Investigations of Phenylcyclobutanone Derivatives

Ultrafast Electron Diffraction (UED) has emerged as a powerful technique for capturing the real-time atomic motions of molecules undergoing photochemical reactions. arxiv.orgwhiterose.ac.uk This method allows for the direct observation of structural dynamics, providing invaluable insights into the transient states and reaction pathways that govern chemical transformations. While direct UED studies on this compound are not available in the current scientific literature, extensive research on the parent molecule, cyclobutanone (B123998), provides a foundational understanding of the anticipated photochemical behavior. The principles and findings from cyclobutanone studies serve as a robust framework for predicting the complex dynamics of its substituted derivatives.

Tracking Ultrafast Photochemical Processes and Structural Dynamics

Theoretical and experimental investigations into cyclobutanone's photochemistry reveal a complex series of events following photoexcitation. Upon excitation to the S2 electronic state, typically with a 200 nm pulse, the molecule undergoes rapid structural changes. arxiv.orgresearchgate.netarxiv.org These dynamics can be tracked by monitoring the changes in the electron diffraction patterns over femtosecond timescales.

The primary photochemical pathways for cyclobutanone involve ring-opening reactions, leading to the formation of various photoproducts. These processes are often mediated by conical intersections, which are regions of the potential energy surface where different electronic states have the same energy, facilitating rapid internal conversion. The structural evolution from the initial excited state through these intersections to the final ground-state products can be mapped by UED. For instance, simulations based on Ab Initio Multiple Cloning (AIMC) have been used to predict the UED signals corresponding to different reaction pathways in cyclobutanone. arxiv.orgwhiterose.ac.uk

In the case of this compound, the presence of the aminomethyl and phenyl substituents is expected to significantly influence these dynamics. The phenyl group, a known chromophore, could alter the initial absorption of light and the subsequent electronic relaxation pathways. Both substituents will also impact the steric and electronic properties of the cyclobutanone ring, potentially favoring certain ring-opening pathways over others.

A hypothetical UED experiment on this compound would aim to resolve the following key steps:

Initial Excitation: The instantaneous change in the diffraction pattern upon photoexcitation, reflecting the altered electron density distribution in the excited state.

Ring-Opening Dynamics: The time-resolved changes corresponding to the cleavage of the C-C bonds in the cyclobutanone ring. This would be observed as a significant change in the internuclear distances, leading to a modified diffraction signal. osti.gov

Vibrational Coherence: The observation of oscillating features in the diffraction signal, which would indicate the presence of coherent vibrational wavepackets launched by the ultrafast excitation.

The table below summarizes the key photochemical processes in cyclobutanone that are relevant for understanding the potential dynamics of its derivatives.

| Photochemical Process | Description | Timescale (for Cyclobutanone) |

| S2 State Depopulation | The initial excited state relaxes, primarily to the S1 state. | ~230 - 290 fs |

| Norrish Type-I Ring Opening | Cleavage of the bond adjacent to the carbonyl group, leading to a biradical intermediate. | Occurs from the S1 state |

| Further Fragmentation | The biradical intermediate can fragment into smaller molecules such as ketene (B1206846), ethylene, propene, and carbon monoxide. | (1.2 ± 0.2) ps |

Data based on studies of cyclobutanone.

Analysis of Excited State Relaxation and Photoproduct Formation

The relaxation from the initially excited S2 state in cyclobutanone is predicted to have a lifetime of approximately 822 fs, leading to a variety of fragmented photoproducts in the ground state. osti.gov Experimental UED studies on cyclobutanone have largely confirmed these theoretical predictions, observing an excited state lifetime of about 230 femtoseconds and the subsequent formation of products such as cyclopropane (B1198618) and carbon monoxide. researchgate.net

For this compound, the excited state relaxation pathways are likely to be more complex. The phenyl group could introduce additional excited states and potential for intersystem crossing to triplet states. The aminomethyl group could also participate in the reaction, potentially leading to novel photoproducts.

A detailed analysis of a hypothetical UED experiment would involve:

Difference Pair Distribution Functions (PDFs): Subtracting the diffraction pattern of the ground state from the time-resolved patterns of the excited state reveals the changes in internuclear distances. This allows for the direct visualization of bond breaking and formation.

Kinetic Modeling: Fitting the time-dependent changes in the diffraction signal to kinetic models can extract the time constants for the various processes, such as excited state lifetimes and product formation rates.

Comparison with Theory: The experimental results would be compared with high-level theoretical simulations to validate the proposed reaction mechanisms and structural assignments of transient species.

The table below outlines the expected photoproducts from the fragmentation of the cyclobutanone ring, which serves as a basis for predicting the potential products for its substituted derivatives.

| Parent Molecule | Major Fragmentation Channels | Primary Photoproducts |

| Cyclobutanone | C3 Channel | Cyclopropane and Carbon Monoxide |

| Cyclobutanone | C2 + C2 Channel | Ethylene and Ketene |

This table is based on the known photochemical pathways of the parent cyclobutanone molecule.

No Publicly Available Research Found for "this compound" in Specified Applications

Extensive searches of scientific literature and chemical databases have revealed no specific published research detailing the applications of the chemical compound “this compound” in the areas of organic synthesis, materials science, or catalysis as outlined in the requested article structure.

Despite a thorough investigation into its potential roles as a versatile synthetic building block, an intermediate for functionalized heterocycles, a component in the preparation of chiral compounds for non-biological applications, its integration into novel molecular architectures, or its function in organocatalyzed transformations, no dedicated studies on this particular molecule could be identified.

The absence of specific research findings for "this compound" prevents the generation of a scientifically accurate and detailed article strictly adhering to the provided outline. Information on related cyclobutane derivatives exists; however, in adherence to the strict instruction to focus solely on the specified compound, such analogous data cannot be presented.

Therefore, the requested article focusing on the chemical compound “this compound” and its specific applications cannot be generated at this time due to a lack of available scientific data.

Applications in Organic Synthesis and Materials Science

Exploration in Advanced Materials Chemistry

The rigid, three-dimensional structure of the cyclobutane (B1203170) ring makes it an attractive building block for advanced materials. Its incorporation into polymers or functional small molecules can impart unique thermal, mechanical, and morphological properties.

Cyclobutane-based polymers are an emerging class of materials with potential applications as sustainable alternatives to traditional polyesters and polyamides. nih.gov A primary method for their synthesis is the [2+2] photocycloaddition , a reaction that uses light to dimerize two olefin units into a cyclobutane ring. When bifunctional monomers containing two olefin groups are used, this reaction can be extended to form long polymer chains.

Solution-state intermolecular [2+2] photopolymerization, often using a photosensitizer like thioxanthone, has proven to be a promising method for preparing functionalized cyclobutane polymers. nih.gov This approach offers greater monomer tolerance and potential for scalability compared to solid-state polymerizations. The use of continuous flow reactors can further enhance this method by reducing reaction times, increasing polymer molecular weight, and narrowing dispersity. nih.gov

While 3-(Aminomethyl)-3-phenylcyclobutan-1-one is not a diolefinic monomer suitable for direct photopolymerization, its core structure is highly relevant. It could serve as a key synthetic intermediate that, after chemical modification, could be transformed into a polymerizable monomer. For instance, the aminomethyl group could be used as a handle to attach a polymerizable moiety like an acrylate or cinnamate. Alternatively, the ketone could be converted into an olefin. The presence of the bulky phenyl group on the cyclobutane ring would be expected to significantly influence the properties of the resulting polymer, likely increasing its glass transition temperature and modifying its solubility.

| Polymerization Method | Monomer Type | Key Advantages | Resulting Polymer Class | Reported Properties |

|---|---|---|---|---|

| Solution-State [2+2] Photopolymerization | Diolefins (e.g., Cinnamates) | Good monomer tolerance; scalability; can be optimized in flow reactors. nih.gov | Polyesters, Polyamides | Well-defined structures; potential as sustainable materials. nih.gov |

| Topochemical Polymerization | Non-cinnamic acid monomers | High regio- and stereoselectivity due to crystal lattice preorganization. nih.gov | Crystalline Polymers | Limited monomer scope and functionality. nih.gov |

Beyond polymers, the cyclobutane scaffold is valuable in the design of functional small molecules. In medicinal chemistry, replacing more flexible or planar moieties (like alkenes or aromatic rings) with a cyclobutane ring can introduce conformational rigidity. This can lock a molecule into its most bioactive conformation, improving its potency and selectivity. The three-dimensional nature of the ring can also enhance metabolic stability and fill hydrophobic pockets in target proteins.

The compound this compound possesses several features that make it an interesting scaffold for developing non-polymeric materials. The primary amine is a key functional group for derivatization, allowing for the construction of amides, sulfonamides, or imines, thereby enabling the synthesis of a library of related compounds. The phenyl group provides a site for aromatic interactions, while the ketone offers another point for chemical modification. This combination of a rigid core with multiple functional handles makes it a candidate for applications such as:

Ligand Synthesis: The aminomethyl group could be part of a bidentate or tridentate ligand for metal complexes used in catalysis or as imaging agents.

Pharmacophore Scaffolds: The rigid structure could serve as a core for developing new therapeutic agents, where the substituents are oriented in a precise three-dimensional arrangement to interact with a biological target.

Molecular Frameworks: The molecule could be used as a building block for creating larger, discrete molecular architectures like dendrimers or molecular cages, where the cyclobutane unit acts as a rigid corner or linker.

Future Research Directions and Perspectives

Development of Novel and Efficient Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient asymmetric syntheses for 3-(Aminomethyl)-3-phenylcyclobutan-1-one is a critical area of future research. While various methods exist for the synthesis of cyclobutane (B1203170) derivatives, enantioselective routes to this specific compound are not yet well-established.

Future investigations could focus on catalytic asymmetric methodologies. For instance, the enantioselective reduction of a corresponding prochiral cyclobutanone (B123998) precursor could be a viable strategy. The use of chiral catalysts, such as oxazaborolidine-based systems, has proven effective for the reduction of similar cyclic ketones, yielding cyclobutanols with high enantiomeric excess. nih.gov Subsequent functional group manipulation could then lead to the desired aminomethyl-substituted product.

Another promising avenue is the application of sequential enantioselective reduction and C-H functionalization. This approach could install the necessary stereocenters with high control. nih.gov Furthermore, catalytic enantioselective [2+2] cycloaddition reactions represent a powerful tool for the construction of the cyclobutane core with defined stereochemistry from the outset. Research into novel chiral catalysts and reaction conditions that favor the formation of the desired stereoisomer of this compound will be paramount.

Exploration of Undiscovered Reactivity Pathways

The strained four-membered ring of this compound suggests a rich and potentially unexplored reactivity profile. Future research should aim to systematically investigate its behavior under various reaction conditions to uncover novel transformations.

Ring-Opening Reactions: The inherent ring strain of the cyclobutane moiety can be harnessed for synthetic purposes through ring-opening reactions. nih.govresearchgate.netresearchgate.net For instance, nucleophile-induced ring-opening of the corresponding cyclobutenone derivatives can lead to highly functionalized acyclic products. nih.gov Investigating the regioselectivity and stereoselectivity of such reactions with various nucleophiles would be a valuable endeavor.

Photochemical Reactions: Cyclobutanones are known to undergo a variety of photochemical transformations. researchgate.net Upon photoexcitation, 3-phenylcyclobutanone (B1345705) can potentially undergo decarbonylation to form cyclopropane (B1198618) derivatives, cycloelimination to yield ketenes and alkenes, or ring expansion to produce oxacarbenes. researchgate.net A detailed study of the photochemical reactivity of this compound could reveal novel reaction pathways and provide access to unique molecular scaffolds. The presence of the aminomethyl and phenyl substituents may influence the quantum yields and product distributions of these photochemical processes.

Baeyer-Villiger Oxidation: The ketone functionality in this compound is a handle for further functionalization. The asymmetric Baeyer-Villiger reaction, catalyzed by chiral complexes, could lead to the corresponding lactones with high enantioselectivity. sigmaaldrich.com These chiral lactones are valuable building blocks in organic synthesis.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics of the transformations involving this compound, the application of advanced spectroscopic techniques for real-time monitoring is essential. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the formation of intermediates and transition states.

For photochemical reactions, time-resolved spectroscopic methods will be particularly informative. Ultrafast spectroscopy could be employed to study the dynamics of the excited states and the initial bond-breaking events that occur on the femtosecond to picosecond timescale. mcmaster.ca This level of detail is crucial for understanding and controlling the outcomes of photochemical reactions.

Continued Application of High-Level Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. rsc.orgmdpi.com High-level quantum mechanical calculations, such as Density Functional Theory (DFT) and complete active space self-consistent field (CASSCF) methods, can be applied to study the potential energy surfaces of reactions involving this compound.

Computational studies can provide detailed information about:

Transition state geometries and energies: This will help in understanding the factors that control the regio- and stereoselectivity of reactions.

Reaction pathways: Computational modeling can help to distinguish between different possible mechanisms, such as concerted versus stepwise pathways.

Spectroscopic properties: Calculated spectroscopic data can aid in the interpretation of experimental spectra and the identification of transient species.

For example, CASSCF calculations have been used to study the photochemical reaction channels of cyclobutanone, providing insights into the decarbonylation, cycloelimination, and ring expansion pathways. researchgate.net Similar studies on this compound would be highly valuable.

Expansion into New Non-Biological Material Applications

While the aminomethyl and phenyl groups suggest potential biological applications, the unique properties of the cyclobutane ring also open up possibilities in materials science. mdpi.com Future research should explore the incorporation of this compound or its derivatives into polymeric structures.

The strained cyclobutane ring can act as a mechanophore, a chemical moiety that responds to mechanical stress. Polymers containing cyclobutane units in their backbone could exhibit interesting stress-responsive properties. The development of efficient methods for the polymerization of functionalized cyclobutane monomers, such as those derived from this compound, is a key challenge in this area. nih.govresearchgate.net The synthesis of well-defined cyclobutane-based polymers could lead to new materials with applications in areas such as self-healing materials, sensors, and drug delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.